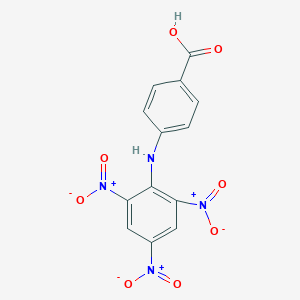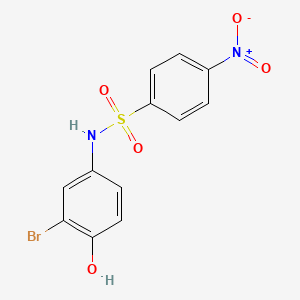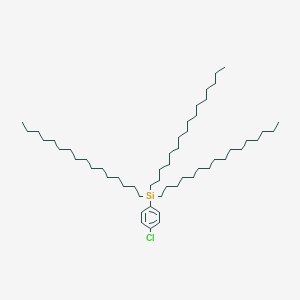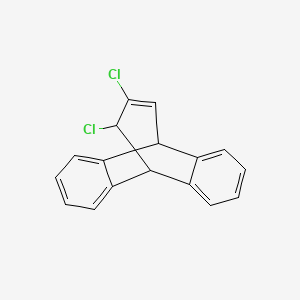
12,13-Dichloro-9,10-dihydro-9,10-propenoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,13-Dichloro-9,10-dihydro-9,10-propenoanthracene is an organic compound with the molecular formula C17H12Cl2. It is a derivative of anthracene, a well-known aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 12 and 13 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle chlorinating agents and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: 12,13-Dichloro-9,10-dihydro-9,10-propenoanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the chlorine atoms or reduce the propeno group to an alkyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
12,13-Dichloro-9,10-dihydro-9,10-propenoanthracene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12,13-Dichloro-9,10-dihydro-9,10-propenoanthracene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the propeno group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene: Similar in structure but with an ethano bridge instead of a propeno group.
9,10-Dichloroanthracene: Lacks the propeno group, making it less reactive in certain chemical reactions.
9,10-Dihydro-9,10-ethanoanthracene: Similar core structure but without chlorine atoms.
Uniqueness: This makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C17H12Cl2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
16,17-dichlorotetracyclo[6.6.3.02,7.09,14]heptadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C17H12Cl2/c18-15-9-14-10-5-1-3-7-12(10)16(17(15)19)13-8-4-2-6-11(13)14/h1-9,14,16-17H |
InChI Key |
TUEMFXSEOCEDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(C(=CC(C2=C1)C4=CC=CC=C34)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)

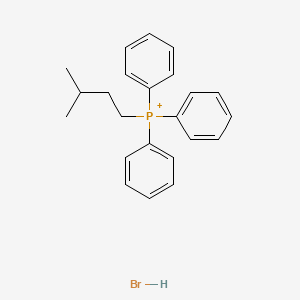
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)

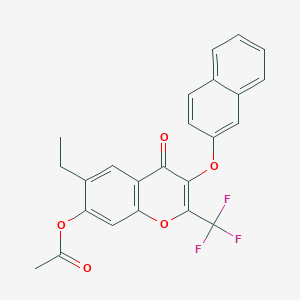
![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)
